TC-E 5003 TC-E 5003 TC-E 5003 is an inhibitor of protein arginine methyltransferase 1 (PRMT1; IC50 = 1.5 µM for human PRMT1 in a methylation assay). It is selective for PRMT1 over PRMT4/CARM1 and SET7/9 methyltransferases, with less than 5% inhibition at a concentration of 50 µM for SET7/9. TC-E 5003 inhibits growth of MCF-7a breast cancer and LNCaP prostate cancer cells (GI50s = 1.97 and 4.49 µM, respectively) and decreases androgen-dependent gene transcription in vitro. TC-E 5003 (80 mg/kg) also has antimalarial properties and eradicates P. berghei in mice.
TC-E 5003 is a selective protein arginine methyltransferase 1 (PRMT1) inhibitor.
Brand Name: Vulcanchem
CAS No.: 17328-16-4
VCID: VC0544742
InChI: InChI=1S/C16H14Cl2N2O4S/c17-9-15(21)19-11-1-5-13(6-2-11)25(23,24)14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22)
SMILES: C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Molecular Formula: C16H14Cl2N2O4S
Molecular Weight: 401.3 g/mol

TC-E 5003

CAS No.: 17328-16-4

Cat. No.: VC0544742

Molecular Formula: C16H14Cl2N2O4S

Molecular Weight: 401.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

TC-E 5003 - 17328-16-4

Specification

CAS No. 17328-16-4
Molecular Formula C16H14Cl2N2O4S
Molecular Weight 401.3 g/mol
IUPAC Name 2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfonylphenyl]acetamide
Standard InChI InChI=1S/C16H14Cl2N2O4S/c17-9-15(21)19-11-1-5-13(6-2-11)25(23,24)14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22)
Standard InChI Key SHRCVZJKZJGIHQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Canonical SMILES C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of TC-E 5003

Structural and Biochemical Properties

TC-E 5003 (CAS 17328-16-4) is a symmetric bis-chloroacetamide derivative with the molecular formula C<sub>16</sub>H<sub>14</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>4</sub>S and a molecular weight of 401.26 g/mol . Its structure features two chlorinated acetamide groups linked via a sulfonyl-diphenylene backbone, contributing to its selectivity for PRMT1 . The compound is sparingly soluble in water and ethanol but dissolves in dimethyl sulfoxide (DMSO) at 80 mg/mL .

Table 1: Key Physicochemical Properties of TC-E 5003

PropertyValueSource
Molecular FormulaC<sub>16</sub>H<sub>14</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>4</sub>S
Molecular Weight401.26 g/mol
IC<sub>50</sub> (PRMT1)1.5 μM
Solubility in DMSO80 mg/mL (199.37 mM)
Purity≥98% (HPLC)

Discovery and Early Applications

TC-E 5003 was identified through high-throughput screening as a selective PRMT1 inhibitor, showing no activity against related enzymes like CARM1 (PRMT4) or Set7/9 lysine methyltransferase . Early studies demonstrated its ability to inhibit androgen-induced gene expression in prostate cancer cells (LNCaP) and suppress growth in breast (MCF7a) and prostate cancer models . These findings positioned it as a candidate for epigenetic cancer therapy.

Mechanism of Action: PRMT1 Inhibition and Beyond

PRMT1 Selectivity and Epigenetic Modulation

PRMT1 catalyzes asymmetric dimethylation of arginine residues on histones (e.g., H4R3) and non-histone proteins, influencing transcriptional activation and chromatin remodeling . TC-E 5003 competitively inhibits PRMT1 by binding to its active site, thereby reducing dimethylarginine production . This inhibition disrupts PRMT1-mediated processes, including:

  • Transcriptional Regulation: Suppression of PPARγ and C/EBPβ in adipogenesis .

  • Inflammatory Signaling: Downregulation of NF-κB and AP-1 pathways in macrophages .

  • DNA Repair: Impaired recruitment of repair proteins to DNA damage sites .

Off-Target Effects and PRMT1-Independent Pathways

Surprisingly, TC-E 5003 activates protein kinase A (PKA)-dependent thermogenesis in murine and human adipocytes independently of PRMT1 . This effect involves upregulation of Ucp1 and Fgf21, key markers of beige adipocyte activation, and is unaffected by β-adrenergic receptor blockade . Such findings suggest additional molecular targets, possibly involving direct modulation of PKA or lipid metabolism enzymes.

ParameterEffect of TC-E 5003 (10 μM)Source
NO Production↓70%
iNOS Expression↓80%
c-Jun Nuclear Localization↓50%
p65/p50 NF-κB Activity↓60%

Anticancer Activity

TC-E 5003 inhibits proliferation in A549 lung cancer (IC<sub>50</sub> = 0.70 μM), MCF7 breast cancer (IC<sub>50</sub> = 0.41 μM), and LNCaP prostate cancer cells . Its anticancer mechanisms include:

  • Epigenetic Silencing: Reduced histone H4R3 methylation, impairing oncogene expression .

  • Immune Modulation: PRMT1 inhibition enhances MHC-II presentation in colon cancer, promoting antitumor immunity .

Pharmacokinetic Challenges and Formulation Strategies

Solubility and Stability Issues

TC-E 5003’s poor aqueous solubility (<1 mg/mL) and rapid clearance in vivo limit its therapeutic use . To address this, researchers developed implantable ethyl oleate suspensions and poly(n-butyl cyanoacrylate) nanoparticles (INEI) for sustained release . These formulations achieve 72-hour drug retention in tumor xenografts, improving efficacy over free TC-E 5003 .

In Vivo Efficacy and Toxicity

Research Gaps and Future Directions

Unresolved Mechanisms

  • PRMT1-Independent Thermogenesis: The molecular target driving PKA activation in adipocytes is unidentified .

  • Src Kinase Modulation: TC-E 5003 inhibits Src in NF-κB signaling, but direct binding is unconfirmed .

Clinical Translation Barriers

  • Bioavailability: Improved formulations (e.g., lipid nanoparticles) are needed for systemic delivery.

  • Combination Therapies: Synergy with immune checkpoint inhibitors or chemotherapeutics warrants exploration .

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